molecular formula C19H18FNO4S B13971553 4-(3-(5-Fluoro-2-methylphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

4-(3-(5-Fluoro-2-methylphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

Cat. No.: B13971553
M. Wt: 375.4 g/mol
InChI Key: ZGTMLDAIFLCSFR-UHFFFAOYSA-N
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Description

4-(3-(5-Fluoro-2-methylphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzenesulfonamide group, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(5-Fluoro-2-methylphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the fluorinated phenyl group and the benzenesulfonamide moiety. Common reagents used in these steps include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-(5-Fluoro-2-methylphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(3-(5-Fluoro-2-methylphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-(5-Fluoro-2-methylphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
  • 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-(3-(5-Fluoro-2-methylphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide stands out due to its specific structural features, such as the presence of the furan ring and the particular arrangement of functional groups. These unique characteristics may confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C19H18FNO4S

Molecular Weight

375.4 g/mol

IUPAC Name

4-[3-(5-fluoro-2-methylphenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide

InChI

InChI=1S/C19H18FNO4S/c1-11-4-7-13(20)10-15(11)16-17(25-19(2,3)18(16)22)12-5-8-14(9-6-12)26(21,23)24/h4-10H,1-3H3,(H2,21,23,24)

InChI Key

ZGTMLDAIFLCSFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=C(OC(C2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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